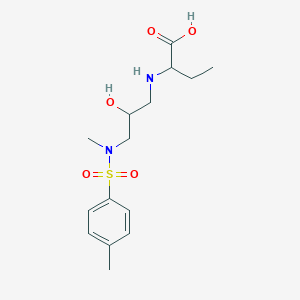

2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid

Description

Properties

IUPAC Name |

2-[[2-hydroxy-3-[methyl-(4-methylphenyl)sulfonylamino]propyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5S/c1-4-14(15(19)20)16-9-12(18)10-17(3)23(21,22)13-7-5-11(2)6-8-13/h5-8,12,14,16,18H,4,9-10H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSMJLFJHRKREE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NCC(CN(C)S(=O)(=O)C1=CC=C(C=C1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid typically involves multiple steps. One common method involves the reaction of N,4-dimethylphenylsulfonamide with an appropriate hydroxypropylamine derivative under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol, with the addition of a catalyst like glacial acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction of the sulfonamide group can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid have been tested for their ability to inhibit cancer cell proliferation. Specific studies have demonstrated that these compounds can disrupt microtubule formation and induce cell cycle arrest in cancer cells, making them candidates for further development as anticancer agents .

2. Inhibition of Lipoxygenases

The compound has been investigated for its inhibitory effects on lipoxygenases (LOXs), which are enzymes involved in the metabolism of polyunsaturated fatty acids. Inhibiting LOXs can lead to reduced inflammation and may provide therapeutic benefits in conditions such as asthma, arthritis, and cancer. Studies have shown that certain sulfonamide-based compounds can selectively inhibit specific LOX isoforms, highlighting their potential as anti-inflammatory agents .

Biochemical Applications

1. Enzyme Modulation

The structure of 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid suggests potential interactions with various enzymes due to its amine and sulfonamide functional groups. This property can be exploited in drug design to create enzyme inhibitors that modulate biochemical pathways relevant to disease processes.

2. Chelating Agents

Due to the presence of hydroxyl groups in its structure, this compound may also function as a chelating agent, binding metal ions and potentially influencing metal-dependent biological processes. This application is particularly relevant in the context of developing treatments for metal toxicity or deficiency .

Pharmaceutical Development

1. Drug Formulation

The unique chemical properties of 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid allow it to be used as an active pharmaceutical ingredient (API). Its solubility profile and stability can be optimized for various formulations, including oral and injectable drugs.

2. Targeted Drug Delivery Systems

Research into drug delivery systems utilizing sulfonamide derivatives has shown promise in enhancing the bioavailability of therapeutic agents. The compound can be incorporated into nanoparticles or liposomes designed for targeted delivery to specific tissues or cells, improving efficacy while minimizing side effects.

Case Studies

Mechanism of Action

The mechanism of action of 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the butanoic acid moiety can facilitate its transport across cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two analogs from the provided evidence:

*Estimated based on structural analysis; †Calculated using standard atomic weights.

Key Observations:

Size and Complexity :

- The target compound is smaller (~395 g/mol) compared to Fmoc-D-Asp(OPP)-OH (473 g/mol) and L-755,507 (585 g/mol), suggesting better bioavailability or synthetic accessibility.

- L-755,507’s extended structure includes aromatic and aliphatic chains, likely enhancing receptor binding specificity .

Functional Groups: Sulfonamide: Present in both the target and L-755,505. This group is critical in drugs like COX-2 inhibitors and carbonic anhydrase inhibitors. Hydroxyl Group: The target’s 2-hydroxypropyl moiety enhances hydrophilicity, contrasting with Fmoc-D-Asp(OPP)-OH’s lipophilic Fmoc/OPP groups .

Physicochemical Properties

- Solubility: The target compound’s hydroxyl and carboxylic acid groups may improve aqueous solubility compared to L-755,507’s hydrophobic hexylaminocarbonyl group.

- Stability : The sulfonamide group in the target and L-755,507 enhances resistance to enzymatic degradation compared to Fmoc-protected analogs, which require deprotection steps .

Research Implications and Gaps

- Target Compound : Further studies are needed to validate its bioactivity and optimize its structure for specific applications.

- Comparative Studies : Direct comparisons with Fmoc-D-Asp(OPP)-OH in peptide synthesis or with L-755,507 in receptor assays would clarify its unique advantages.

Biological Activity

2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural features:

- Amino Acid Backbone : The butanoic acid moiety provides a basic amino acid structure.

- Sulfonamide Group : The presence of the N,4-dimethylphenylsulfonamide enhances its biological interactions.

- Hydroxypropyl Substitution : This modification may influence solubility and bioavailability.

The biological activity of 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid is primarily attributed to:

- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. This suggests potential for development as an antimicrobial agent.

- Anti-inflammatory Properties : In a model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential use in treating inflammatory diseases.

- Cytotoxicity in Cancer Models : The compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that it induced apoptosis in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent.

Research Findings

Recent studies have focused on optimizing the structure-activity relationship (SAR) of sulfonamide derivatives similar to 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid. These studies aim to enhance potency and selectivity while minimizing side effects. Notably:

- Compounds with modifications at the sulfonamide nitrogen exhibited increased selectivity for target enzymes.

- Alterations in the hydroxypropyl chain length significantly impacted bioavailability and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.